molecular formula C15H22O B14476325 2-Methyl-5-(1,2,2-trimethylcyclopentyl)phenol CAS No. 65137-45-3

2-Methyl-5-(1,2,2-trimethylcyclopentyl)phenol

Cat. No.: B14476325
CAS No.: 65137-45-3
M. Wt: 218.33 g/mol
InChI Key: FLOTXVYOIQETTL-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,2,2-trimethylcyclopentyl)phenol is an organic compound with the molecular formula C15H22O It is a phenolic compound characterized by a methyl group and a trimethylcyclopentyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1,2,2-trimethylcyclopentyl)phenol typically involves the alkylation of phenol with 1,2,2-trimethylcyclopentyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1,2,2-trimethylcyclopentyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-Methyl-5-(1,2,2-trimethylcyclopentyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1,2,2-trimethylcyclopentyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biological processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Carvacrol: 2-Methyl-5-(1-methylethyl)phenol, known for its antimicrobial properties.

    Thymol: 5-Methyl-2-(1-methylethyl)phenol, used in traditional medicine and as a preservative.

    Eugenol: 2-Methoxy-4-(2-propenyl)phenol, known for its analgesic and antiseptic properties.

Uniqueness

2-Methyl-5-(1,2,2-trimethylcyclopentyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

65137-45-3

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-methyl-5-(1,2,2-trimethylcyclopentyl)phenol

InChI

InChI=1S/C15H22O/c1-11-6-7-12(10-13(11)16)15(4)9-5-8-14(15,2)3/h6-7,10,16H,5,8-9H2,1-4H3

InChI Key

FLOTXVYOIQETTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCCC2(C)C)C)O

Origin of Product

United States

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